4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Overview
Description
4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes an oxadiazole ring, an amino group, and a dimethylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting with the preparation of the oxadiazole core. One common synthetic route includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole ring is then functionalized with the appropriate amino and benzyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of reduced heterocyclic compounds.
Substitution: : Formation of substituted benzyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide: can be compared to other similar compounds, such as:
4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboxamide
4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboxylic acid
4-amino-N'-[(2,4-dimethylbenzyl)oxy]-1,2,5-oxadiazole-3-carboxylate
Properties
IUPAC Name |
4-amino-N'-[(2,4-dimethylphenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-3-4-9(8(2)5-7)6-18-16-11(13)10-12(14)17-19-15-10/h3-5H,6H2,1-2H3,(H2,13,16)(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUURWSZUHOWVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CON=C(C2=NON=C2N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CO/N=C(/C2=NON=C2N)\N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417175 | |
Record name | AC1NT3DR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5844-33-7 | |
Record name | AC1NT3DR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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